

# Application Notes and Protocols: Synthesis of Cenicriviroc Utilizing 2-Piperidone

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

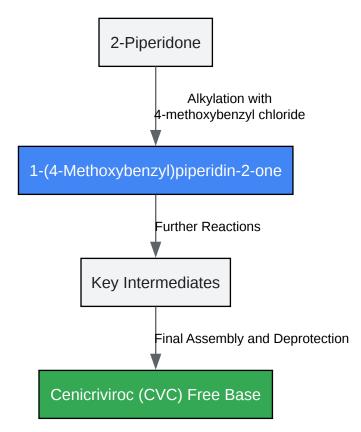
Cenicriviroc (CVC) is a potent oral dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5), which has been investigated for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). This document provides a detailed application note and protocol for the synthesis of Cenicriviroc, with a specific focus on the strategic use of **2-piperidone** as a key starting material. The synthetic pathway, experimental procedures, and associated data are presented to guide researchers in the replication and potential optimization of this process.

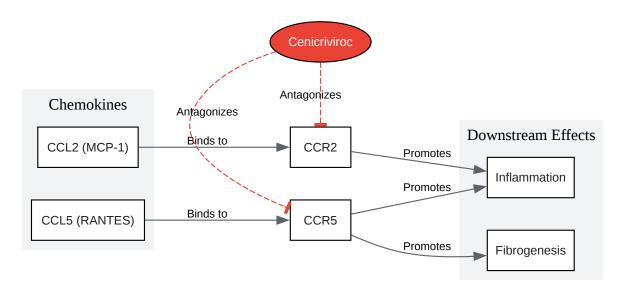
## Introduction

Cenicriviroc's mechanism of action involves the simultaneous blockade of CCR2 and CCR5, key chemokine receptors implicated in the inflammatory and fibrogenic pathways that drive the progression of liver disease. The synthesis of this complex molecule involves a multi-step process, beginning with the functionalization of the readily available lactam, **2-piperidone**. This initial step is crucial for the construction of the core scaffold of the Cenicriviroc molecule. The following protocols are based on established synthetic routes and are intended to provide a comprehensive guide for the laboratory-scale preparation of Cenicriviroc.



# Synthetic Workflow of Cenicriviroc from 2-Piperidone





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